![molecular formula C14H11FO2 B6377750 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% CAS No. 1261965-95-0](/img/structure/B6377750.png)
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%
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Overview
Description
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% (6-FMPF-2FP) is a compound derived from the phenol family of compounds, which are known for their wide range of applications in both industry and academia. 6-FMPF-2FP is a white crystalline solid that has a melting point of 200-204°C and a boiling point of 218-219°C. It has a molecular weight of 230.22 g/mol and a molecular formula of C9H7FO2. 6-FMPF-2FP is a versatile compound that can be used in a variety of scientific research applications, such as drug design, materials science, and biochemistry.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is not completely understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is believed that 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% binds to the active site of these enzymes and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% are not completely understood. However, it is believed that 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has anti-inflammatory and antioxidant properties. It is also thought to have anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.
Advantages and Limitations for Lab Experiments
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has a number of advantages when used in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, making it an attractive choice for researchers. The main limitation of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is that its mechanism of action is not completely understood, making it difficult to predict its effects in certain situations.
Future Directions
There are a number of potential future directions for 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% research. These include further investigation into its mechanism of action, its potential therapeutic applications, and its use in the development of new materials and drugs. Additionally, further research into the biochemical and physiological effects of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is needed to better understand its potential therapeutic benefits. Finally, more research is needed to investigate the potential toxicity of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%, as well as its potential interactions with other drugs and compounds.
Synthesis Methods
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% can be synthesized by a number of different methods. One common method is the reaction of 3-fluoro-4-methylphenol with formyl chloride in the presence of a base such as potassium carbonate. This reaction produces 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% in a yield of 95%.
Scientific Research Applications
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a building block for the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the development of new drugs and materials for biomedical applications. 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is also used in the study of enzyme inhibitors, as it can inhibit the activity of certain enzymes.
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-10(7-13(9)15)12-4-2-3-11(8-16)14(12)17/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPOAGJEUSHZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685094 |
Source
|
Record name | 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1261965-95-0 |
Source
|
Record name | 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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